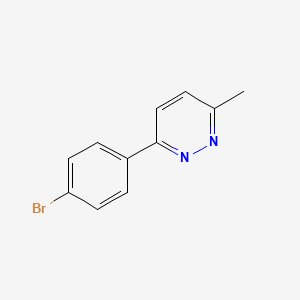

3-(4-Bromophenyl)-6-methylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromophenyl)-6-methylpyridazine is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at position 3 and a methyl group at position 6 makes this compound unique and potentially useful in various chemical and biological applications.

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 3-(4-Bromophenyl)-6-methylpyridazine.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets and cause significant changes . For instance, some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

For example, indole derivatives have been associated with the modulation of pathways related to inflammation, viral replication, and cancer cell proliferation .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-methylpyridazine typically involves the reaction of 4-bromoaniline with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)-6-methylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, and heat.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

Substitution: Various substituted pyridazines depending on the substituent introduced.

Oxidation: Oxidized derivatives such as pyridazine oxides.

Reduction: Reduced derivatives like amines.

Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Aplicaciones Científicas De Investigación

3-(4-Bromophenyl)-6-methylpyridazine is a chemical compound with potential therapeutic applications, making it a compound of interest in medicinal chemistry. Research into its biological activity, mechanisms of action, and pharmacological effects are ongoing.

Chemical Structure and Properties

The chemical formula of this compound is C16H19BrN4. The compound features a piperazine ring, which is known for its role in various biological activities, and a bromophenyl moiety that enhances its pharmacological profile. Research suggests it may interact with neurotransmitter receptors and kinases. The piperazine ring suggests potential activity as a central nervous system (CNS) agent, possibly influencing serotonin and dopamine pathways.

Potential Applications and Research

- Antidepressant Effects : Studies in rodent models showed a significant decrease in depressive behaviors following administration of the compound, suggesting potential as an antidepressant agent through modulation of serotonin pathways.

- Antitumor Activity : In vitro studies using various cancer cell lines revealed dose-dependent cytotoxicity, inducing apoptosis and suggesting its potential as an anticancer drug.

- Neuroprotection : Research indicates the compound could mitigate neuronal damage caused by oxidative stress, evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cells compared to controls.

Although not a direct application of this compound, 3-(4-bromophenoxy)-6-methylpyridazine is a related compound that can be used in cell analysis methods, cell culture, and cell and gene studies .

Related Research

- 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is used in the synthesis of Etoricoxib, a COX-2 inhibitor .

- Chalcone derivatives with a bromophenyl group have shown cytotoxic potential against various cancer cell lines .

- Thiazole compounds have demonstrated antimicrobial activity against bacterial and fungal species .

- Certain pyridyl compounds have shown potential as chemical probes .

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Bromophenyl)-6-methylpyridazine: Similar structure but with the bromine atom at the 3-position.

3-(4-Chlorophenyl)-6-methylpyridazine: Chlorine atom instead of bromine.

3-(4-Bromophenyl)-5-methylpyridazine: Methyl group at the 5-position instead of the 6-position.

Uniqueness

3-(4-Bromophenyl)-6-methylpyridazine is unique due to the specific positioning of the bromophenyl and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural features are advantageous.

Actividad Biológica

3-(4-Bromophenyl)-6-methylpyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H9BrN2. The presence of the bromine atom and the pyridazine ring contributes to its unique biological properties.

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds, including this compound, exhibit promising anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various pyridazine derivatives against a panel of 60 human tumor cell lines. The findings revealed that certain derivatives demonstrated significant cytotoxic activity with growth inhibition values (GI50) below 100 nM across multiple cancer types, including colon, ovarian, and breast cancers .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | GI50 (nM) | Cancer Type |

|---|---|---|

| This compound | <100 | Colon |

| Other Pyridazine Derivative A | <100 | Ovarian |

| Other Pyridazine Derivative B | <100 | Breast |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antibacterial and antifungal activities. A study on related pyridine derivatives indicated that halogen substitutions, such as bromine, significantly enhance antimicrobial efficacy. The compound exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. For instance, docking studies have suggested compatibility with the colchicine binding site on tubulin, which may explain its antiproliferative effects in cancer cells . Additionally, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

- Anticancer Evaluation : A series of experiments were conducted where various pyridazine derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the phenyl ring significantly impacted activity levels, with brominated compounds showing superior efficacy compared to their non-brominated counterparts .

- Antimicrobial Testing : In vitro tests were performed on several pyridine derivatives, revealing that those with halogen substitutions exhibited enhanced antibacterial properties. The inclusion of a bromine atom in the structure was particularly noted for increasing activity against resistant bacterial strains .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-2-7-11(14-13-8)9-3-5-10(12)6-4-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDNCSZKAFXECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.